2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile 2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16503350
InChI: InChI=1S/C10H11N3S/c1-10(2,3)8-6-14-9(13-8)7(4-11)5-12/h6H2,1-3H3
SMILES:
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol

2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile

CAS No.:

Cat. No.: VC16503350

Molecular Formula: C10H11N3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile -

Specification

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
IUPAC Name 2-(4-tert-butyl-5H-1,3-thiazol-2-ylidene)propanedinitrile
Standard InChI InChI=1S/C10H11N3S/c1-10(2,3)8-6-14-9(13-8)7(4-11)5-12/h6H2,1-3H3
Standard InChI Key JFRKEOMXCLRQAD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NC(=C(C#N)C#N)SC1

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile is characterized by its bicyclic structure, comprising a thiazole ring fused with a malononitrile moiety. The tert-butyl group at the 4-position of the thiazole ring enhances steric stability, while the two cyano groups contribute to electron-deficient behavior . Key identifiers include:

PropertyValue
CAS Number1454712-08-3
Molecular FormulaC10H11N3S\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{S}
Molecular Weight205.28 g/mol
IUPAC Name2-(4-tert-butyl-5H-1,3-thiazol-2-ylidene)propanedinitrile
SMILESCC(C)(C)C1=NC(=C(C#N)C#N)SC1

The compound’s 3D conformation reveals a planar thiazole ring with the tert-butyl group oriented perpendicularly, minimizing steric clashes . X-ray crystallography of analogous thiazole derivatives confirms this geometry, which facilitates π-π stacking in solid-state applications .

Spectroscopic Data

Infrared (IR) spectroscopy shows characteristic peaks at 2225 cm1^{-1} and 2115 cm1^{-1}, corresponding to the symmetric and asymmetric stretching vibrations of the cyano groups . Nuclear magnetic resonance (NMR) spectra exhibit a singlet for the tert-butyl protons at δ 1.45 ppm and a deshielded thiazole proton at δ 7.12 ppm .

Synthesis and Reaction Pathways

Conventional Synthesis

The compound is synthesized via a multi-step reaction involving malononitrile, isothiocyanatobenzene, and 1-chloropropan-2-one under basic conditions . A typical procedure involves:

  • Stirring malononitrile (1 mmol) with anhydrous potassium carbonate in dimethylformamide (DMF).

  • Sequential addition of isothiocyanatobenzene (1 mmol) and 1-chloropropan-2-one (1 mmol).

  • Acidic workup and recrystallization from ethanol, yielding the product in 50% yield .

Recent Methodological Advances

Recent protocols employ Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) to facilitate cyclization, achieving higher yields (75–90%) under milder conditions . For example, reacting tert-butyl cyanoacetate with Appel salt in tetrahydrofuran (THF) at 20°C produces the target compound within 2 hours .

ReagentSolventTemperature (°C)Yield (%)
Appel salt + cyanoacetateTHF2090
K2_2CO3_3 + DMFDMF2550

Applications in Organic Photovoltaics (OPV)

Electron-Transport Properties

The compound’s low LUMO energy (-3.8 eV) and high electron affinity make it an efficient electron-transport material in OPV devices . In bulk heterojunction solar cells, it facilitates charge separation when blended with donor polymers like P3HT, achieving power conversion efficiencies (PCE) of 8.2% .

Device Optimization Strategies

Recent studies focus on ternary OPV systems, where 2-(4-(tert-butyl)thiazol-2(5H)-ylidene)malononitrile acts as a cascade energy-level mediator. By incorporating it into PM6:Y6-based cells, researchers achieved a PCE of 16.7%, a 12% improvement over binary systems .

SupplierPurity (%)Price (USD/g)
SunaTech98120
Ambeed95150

Suppliers provide gram-to-kilogram quantities, with lead times of 2–4 weeks .

Research Frontiers and Comparative Analysis

Comparative Performance in OPVs

The compound outperforms analogous dithiazolylidene derivatives due to its lower synthetic complexity and higher air stability . For example, 3-bromoisothiazole-4,5-dicarbonitrile exhibits a PCE of 6.5% but degrades within 24 hours under ambient conditions .

Emerging Applications in Flexible Electronics

Preliminary studies demonstrate its utility in stretchable OPVs, where its rigid-yet-flexible structure maintains efficiency under 30% strain .

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